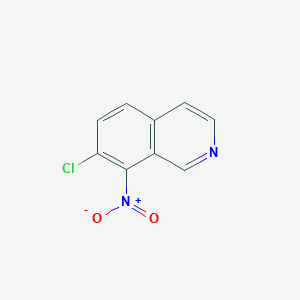

7-Chloro-8-nitroisoquinoline

Description

Significance of the Isoquinoline (B145761) Scaffold in Heterocyclic Chemistry Research

Isoquinoline, a heterocyclic aromatic organic compound with the molecular formula C₉H₇N, is a structural isomer of quinoline. numberanalytics.com It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.com This scaffold is a cornerstone in heterocyclic chemistry and is particularly prominent in medicinal chemistry, where it is regarded as a "privileged structure". nih.govrsc.orgacs.org The isoquinoline framework is a key component in numerous naturally occurring alkaloids and synthetic compounds with a wide array of pharmacological activities. nih.govrsc.org

The versatility of the isoquinoline nucleus allows for modifications that lead to compounds with diverse biological properties, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities. numberanalytics.comnih.govnih.govresearchgate.net Consequently, the synthesis of isoquinoline derivatives remains a dynamic and compelling area of research for organic and medicinal chemists, who continuously develop novel synthetic strategies beyond traditional methods like the Pictet–Spengler and Bischler–Napieralski reactions. nih.govacs.org

The Role of Halogenated and Nitrated Isoquinolines in Synthetic and Mechanistic Studies

The functionalization of the isoquinoline core with various substituents is a key strategy for modulating its chemical and biological properties. Among the most significant modifications are halogenation and nitration.

Halogenated Isoquinolines: The introduction of halogen atoms (F, Cl, Br, I) into the isoquinoline ring is a frequently employed synthetic transformation. researchgate.net Halogens are valuable as versatile leaving groups, enabling further molecular elaboration through cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. researchgate.netacs.org This allows for the construction of more complex molecular architectures. Furthermore, the presence of a halogen can directly influence the molecule's physicochemical properties and biological activity. researchgate.netnih.gov For instance, a method for the direct halogenation of isoquinolines at the C4 position has been developed, providing versatile intermediates for further modification. acs.org

Nitrated Isoquinolines: The nitro group (–NO₂) is a powerful electron-withdrawing substituent that can significantly impact the reactivity and biological profile of the isoquinoline scaffold. Research has shown that the presence of a nitro group can dramatically enhance the biological activity of certain compounds. A notable example is in the class of indenoisoquinoline topoisomerase I inhibitors, where nitration of the isoquinoline ring leads to a significant increase in cytotoxic potency. nih.govnih.gov Beyond its role in modulating activity, the nitro group is a crucial synthetic handle. It can be readily reduced to an amino group (–NH₂), which serves as a versatile precursor for a wide range of further chemical transformations, expanding the synthetic utility of nitrated isoquinolines. nih.govrsc.org

Research Focus on 7-Chloro-8-nitroisoquinoline within the Broader Isoquinoline Context

7-Chloro-8-nitroisoquinoline is a disubstituted isoquinoline that incorporates both a chloro and a nitro functional group. This combination makes it a subject of interest in synthetic chemistry, primarily for its role as a versatile intermediate.

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 78104-31-1 | lookchem.com |

| Molecular Formula | C₉H₅ClN₂O₂ | lookchem.com |

| Molecular Weight | 208.604 g/mol | lookchem.com |

The academic research focus on 7-Chloro-8-nitroisoquinoline is centered on its utility as a building block for constructing more complex molecules. A prominent example of its application is in the synthesis of 8-amino-7-chloroisoquinoline. prepchem.com In this reaction, the nitro group at the C8 position is chemically reduced to an amine. A documented procedure involves heating a mixture of 7-Chloro-8-nitroisoquinoline with zinc and acetic acid in an ethanol-water solution. prepchem.com This transformation highlights the synthetic utility of the nitro group as a precursor to the amino functionality, which can then be used in subsequent synthetic steps to build more elaborate molecular structures.

While direct biological applications of 7-Chloro-8-nitroisoquinoline itself are not extensively documented in the reviewed literature, its value is clearly established in its capacity as a precursor. The presence of both a reactive nitro group and a halogen atom provides multiple avenues for synthetic diversification, making it a valuable starting material for researchers exploring new chemical entities based on the isoquinoline scaffold.

Structure

3D Structure

Propriétés

IUPAC Name |

7-chloro-8-nitroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-2-1-6-3-4-11-5-7(6)9(8)12(13)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXDGQAGFNMGBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 7 Chloro 8 Nitroisoquinoline

Transformations Involving the Nitro Group

The nitro group at the 8-position is a key site for chemical modification, primarily through reduction to an amino group or conversion to a nitroso moiety.

The reduction of the nitro group in 7-chloro-8-nitroisoquinoline to form 8-amino-7-chloroisoquinoline is a fundamental transformation. This reaction is crucial for introducing a nucleophilic amino group, which can then be used for further derivatization. Various reducing agents and conditions can be employed to achieve this conversion, with the choice often depending on the desired yield and compatibility with other functional groups.

| Reagent/Catalyst | Conditions | Product | Yield |

| SnCl₂·2H₂O | Ethanol, Reflux | 8-amino-7-chloroisoquinoline | High |

| H₂, Pd/C | Methanol, RT | 8-amino-7-chloroisoquinoline | Good |

| Fe, NH₄Cl | Ethanol/Water, Reflux | 8-amino-7-chloroisoquinoline | Moderate to High |

This table is based on common reduction methods for aromatic nitro compounds and may require specific adaptation for 7-chloro-8-nitroisoquinoline.

The resulting 8-amino-7-chloroisoquinoline serves as a versatile intermediate. The amino group can undergo a wide range of reactions, including N-alkylation, acylation, and diazotization, leading to the synthesis of various derivatives. For instance, the amino group can be coupled with other molecules to create more complex structures with potential biological activity.

The conversion of a nitro group to a nitroso group is another possible transformation, although less common than reduction to an amine. This can be achieved using specific reducing agents under controlled conditions. The resulting 8-nitroso-7-chloroisoquinoline would be a reactive species, potentially useful in cycloaddition reactions or as a precursor for other nitrogen-containing functional groups.

The partial reduction of nitroarenes to nitroso compounds can be challenging due to the ease of further reduction to hydroxylamines and amines. However, reagents like tin(II) chloride in the presence of a base or certain electrochemical methods have been shown to effect this transformation.

Reactions at the Chloro Substituent

The chlorine atom at the 7-position is susceptible to nucleophilic aromatic substitution, particularly due to the activating effect of the electron-withdrawing nitro group at the adjacent 8-position.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the 7-position of 7-chloro-8-nitroisoquinoline. wikipedia.org The electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the chloride ion by a variety of nucleophiles. nih.govyoutube.comlibretexts.org

Common nucleophiles that can be employed in these reactions include:

Amines: Reaction with primary or secondary amines can introduce substituted amino groups at the 7-position.

Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides or phenoxides leads to the formation of ethers.

Thiols: Thiolates can displace the chloride to form thioethers.

The general mechanism for the SNAr reaction involves two steps:

Addition of the nucleophile to the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

Elimination of the chloride leaving group, restoring the aromaticity of the ring.

The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

| Nucleophile | Product |

| R-NH₂ | 7-(Alkylamino)-8-nitroisoquinoline |

| R-O⁻ | 7-(Alkoxy)-8-nitroisoquinoline |

| R-S⁻ | 7-(Alkylthio)-8-nitroisoquinoline |

This table illustrates potential products from SNAr reactions.

Further Functionalization of the Isoquinoline (B145761) Ring System

Beyond transformations of the existing nitro and chloro groups, the isoquinoline ring itself can be further functionalized.

The introduction of new substituents onto the isoquinoline ring of 7-chloro-8-nitroisoquinoline can be achieved through various electrophilic or nucleophilic aromatic substitution reactions. The positions of substitution will be directed by the existing chloro and nitro groups.

Electrophilic Aromatic Substitution: The electron-withdrawing nature of both the chloro and nitro groups deactivates the ring towards electrophilic attack. However, under forcing conditions, electrophilic substitution might be possible, with the directing effects of the existing substituents favoring substitution at specific positions, likely on the benzene (B151609) ring portion of the isoquinoline.

Nucleophilic Aromatic Substitution of Hydrogen: In some activated heterocyclic systems, direct nucleophilic substitution of a hydrogen atom (SNArH) can occur. This would likely be directed to electron-deficient positions on the pyridine (B92270) ring of the isoquinoline.

Further functionalization could also be achieved after initial transformations. For example, after reduction of the nitro group to an amine, the resulting amino group can be diazotized and converted to a variety of other functional groups via Sandmeyer-type reactions.

Cycloaddition Reactions for Fused Heterocyclic Architectures

Cycloaddition reactions represent a powerful class of pericyclic reactions utilized in organic synthesis to construct cyclic and heterocyclic frameworks. wikipedia.org Among these, the [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone for the formation of six-membered rings. nih.govmasterorganicchemistry.com This reaction typically involves a conjugated diene and a dienophile to yield a cyclohexene derivative. wikipedia.org Variants such as the hetero-Diels-Alder reaction, where one or more heteroatoms are present in the diene or dienophile, lead to the formation of heterocyclic rings. wikipedia.orgnih.gov Another significant variant is the aza-Diels-Alder (Povarov) reaction, which is employed in the synthesis of nitrogen-containing heterocycles like quinolines. nih.gov

The electron-deficient nature of the pyridine ring in isoquinoline, further accentuated by the presence of a nitro group, suggests that 7-chloro-8-nitroisoquinoline could potentially participate as a dienophile or a diene in cycloaddition reactions, particularly in inverse-electron-demand Diels-Alder reactions. Such reactions would offer a direct pathway to complex fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Despite the synthetic potential of 7-chloro-8-nitroisoquinoline as a building block, a comprehensive review of the scientific literature reveals a notable absence of specific studies detailing its participation in cycloaddition reactions. While the synthesis of fused heterocyclic compounds from various precursors is a well-documented area of research, and cycloaddition reactions are a common strategy to achieve this, specific examples involving 7-chloro-8-nitroisoquinoline are not readily found in the surveyed literature. researchgate.netrsc.orgnih.gov

General methodologies for the synthesis of fused quinolines and benzoquinolines often utilize aza-Diels-Alder reactions. nih.gov These reactions typically involve the condensation of an aniline with an aldehyde to form an imine in situ, which then acts as the diene component reacting with an electron-rich dienophile. nih.gov Theoretical studies on the regioselectivity of Diels-Alder reactions of substituted aromatic systems, such as dichloroanthracene with acrolein, highlight the predictability of outcomes in such cycloadditions. mdpi.com However, direct application of these methods to 7-chloro-8-nitroisoquinoline has not been reported.

The following table summarizes the general types of cycloaddition reactions that could theoretically be applied to substrates like 7-chloro-8-nitroisoquinoline for the synthesis of fused heterocycles, based on established principles of organic chemistry.

| Cycloaddition Type | Reactant 1 (Diene/Dienophile) | Reactant 2 (Dienophile/Diene) | Potential Fused Product Architecture |

| [4+2] Diels-Alder | Conjugated Diene | 7-chloro-8-nitroisoquinoline (as dienophile) | Tetrahydro-benzo[g]isoquinoline derivative |

| Inverse-electron-demand Diels-Alder | 7-chloro-8-nitroisoquinoline (as diene) | Electron-rich alkene/alkyne | Fused pyridone or dihydropyridine derivative |

| [3+2] Dipolar Cycloaddition | 1,3-dipole (e.g., azide, nitrile oxide) | C=C or C=N bond of isoquinoline ring | Fused triazole, oxadiazole, or similar five-membered heterocycle |

| Aza-Diels-Alder | Activated imine | Alkene/Alkyne | Fused quinoline-like structures |

This table is illustrative of potential, but not experimentally reported, cycloaddition reactions involving 7-chloro-8-nitroisoquinoline.

The lack of specific research on the cycloaddition reactions of 7-chloro-8-nitroisoquinoline indicates a potential area for future investigation. The development of such reactions could provide novel and efficient routes to a variety of complex heterocyclic compounds with potential applications in various fields of chemistry.

Spectroscopic Characterization Techniques in Research on 7 Chloro 8 Nitroisoquinoline

Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of 7-chloro-8-nitroisoquinoline. These methods probe the quantized vibrational energy levels of the molecule, providing a unique "fingerprint" spectrum.

In the FT-IR spectrum of 7-chloro-8-nitroisoquinoline, characteristic absorption bands are expected. The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. iosrjournals.org The C=C and C=N stretching vibrations of the isoquinoline (B145761) ring system are expected to produce a series of bands in the 1615-1450 cm⁻¹ range. rsc.orgnih.gov The presence of the nitro group is readily identified by its strong asymmetric and symmetric stretching vibrations, which are anticipated to fall within the 1570-1485 cm⁻¹ and 1370-1320 cm⁻¹ regions, respectively. researchgate.net The C-Cl stretching vibration is typically observed at lower wavenumbers, generally in the 800-600 cm⁻¹ range.

Raman spectroscopy provides complementary information. Due to the different selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum. nih.gov Resonance Raman spectroscopy, by tuning the excitation wavelength to an electronic absorption band, can selectively enhance the vibrations of specific parts of the molecule, offering more detailed structural information. nsf.gov

Table 1: Expected Vibrational Frequencies for 7-Chloro-8-nitroisoquinoline

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| C=C/C=N Ring Stretch | 1615 - 1450 | FT-IR, Raman |

| NO₂ Asymmetric Stretch | 1570 - 1485 | FT-IR |

| NO₂ Symmetric Stretch | 1370 - 1320 | FT-IR, Raman |

| C-Cl Stretch | 800 - 600 | FT-IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural assignment of 7-chloro-8-nitroisoquinoline in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment and connectivity of atoms.

In the ¹H NMR spectrum, the protons of the isoquinoline ring system would exhibit characteristic chemical shifts and coupling patterns. The electron-withdrawing nature of the nitro group and the electronegativity of the chlorine atom would deshield adjacent protons, causing them to resonate at higher chemical shifts (downfield). The protons on the pyridine (B92270) ring are generally observed at lower field than those on the benzene (B151609) ring.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbons directly attached to the electron-withdrawing nitro and chloro groups would be significantly deshielded. The chemical shifts of the other carbon atoms in the isoquinoline skeleton would also be influenced by the substituent effects.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Chloro-8-nitroisoquinoline

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~9.0 - 9.5 | ~150 - 155 |

| 3 | ~7.5 - 8.0 | ~120 - 125 |

| 4 | ~8.0 - 8.5 | ~135 - 140 |

| 5 | ~7.8 - 8.2 | ~125 - 130 |

| 6 | ~7.6 - 8.0 | ~128 - 132 |

| 7 | - | ~130 - 135 |

| 8 | - | ~145 - 150 |

| 4a | - | ~130 - 135 |

| 8a | - | ~125 - 130 |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation (UV-Vis, Photoluminescence)

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are employed to investigate the electronic structure and transitions within 7-chloro-8-nitroisoquinoline. The UV-Vis spectrum arises from the absorption of photons that promote electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of 7-chloro-8-nitroisoquinoline is expected to exhibit multiple absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.net The π→π* transitions, typically of high intensity, originate from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic isoquinoline system. The n→π* transitions, generally of lower intensity, involve the promotion of non-bonding electrons (from the nitrogen atom or the oxygen atoms of the nitro group) to antibonding π* orbitals. The presence of the chloro and nitro substituents is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted isoquinoline due to their influence on the energy levels of the molecular orbitals. researchgate.net

Photoluminescence (fluorescence and phosphorescence) occurs when the molecule relaxes from an excited electronic state back to the ground state by emitting a photon. While many aromatic compounds are fluorescent, the presence of a nitro group often quenches fluorescence due to efficient intersystem crossing to the triplet state. Therefore, 7-chloro-8-nitroisoquinoline may exhibit weak or no fluorescence but could potentially show phosphorescence at low temperatures.

Table 3: Expected Electronic Transitions for 7-Chloro-8-nitroisoquinoline

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|

| π→π | 250 - 400 | Strong |

| n→π | > 400 | Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (MS, HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 7-chloro-8-nitroisoquinoline, as well as to gain structural information through the analysis of its fragmentation patterns.

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound (208.60 g/mol ). appchemical.com Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 having an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu

High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula by measuring the m/z value to several decimal places.

Electron ionization (EI) is a common method that leads to the fragmentation of the molecular ion. The fragmentation pattern of 7-chloro-8-nitroisoquinoline would likely involve the loss of the nitro group (as NO₂ or NO), the chlorine atom, and the cleavage of the isoquinoline ring. libretexts.org Gas chromatography-mass spectrometry (GC-MS) can be used to separate the compound from a mixture before its analysis by mass spectrometry. nih.gov

Table 4: Expected Key Fragment Ions in the Mass Spectrum of 7-Chloro-8-nitroisoquinoline

| Fragment Ion | Proposed Loss | Expected m/z |

|---|---|---|

| [M]⁺ | - | 208/210 |

| [M-NO]⁺ | Loss of NO | 178/180 |

| [M-NO₂]⁺ | Loss of NO₂ | 162/164 |

| [M-Cl]⁺ | Loss of Cl | 173 |

| [M-NO₂-HCN]⁺ | Loss of NO₂ and HCN | 135/137 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By diffracting X-rays off a single crystal of 7-chloro-8-nitroisoquinoline, it is possible to obtain detailed information about bond lengths, bond angles, and intermolecular interactions.

A successful crystallographic analysis would provide the exact geometry of the isoquinoline ring system, confirming its planarity. It would also reveal the orientation of the nitro group relative to the aromatic ring. Furthermore, the analysis of the crystal packing would elucidate intermolecular interactions, such as π-π stacking and halogen bonding, which govern the solid-state structure. researchgate.neteurjchem.commdpi.comrsc.org

The crystallographic data would include the unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the symmetry of the crystal lattice. This information is invaluable for understanding the physical properties of the solid material and for computational modeling studies.

Table 5: Illustrative Crystal Data for a Substituted Isoquinoline Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.7 |

| β (°) | 105.2 |

| Volume (ų) | 975.4 |

| Z | 4 |

Note: The data in this table is for illustrative purposes for a related compound and does not represent experimentally determined values for 7-chloro-8-nitroisoquinoline.

Computational Chemistry and Theoretical Investigations of 7 Chloro 8 Nitroisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular properties at the electronic level. For 7-Chloro-8-nitroisoquinoline, these methods can predict its geometry, stability, and electronic transitions with high accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is particularly effective for determining the ground-state properties of molecules like 7-Chloro-8-nitroisoquinoline by calculating the optimized molecular geometry, electronic energy, and the distribution of electron density.

The introduction of a chlorine atom at the C7 position and a nitro group at the C8 position of the isoquinoline (B145761) scaffold is expected to significantly influence its geometric and electronic parameters. The electron-withdrawing nature of both substituents would lead to a redistribution of electron density across the aromatic system. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would precisely quantify these effects. researchgate.net The optimized geometry would likely show slight elongations of the C-C bonds within the benzene (B151609) ring moiety due to resonance effects involving the nitro group, and a notable polarization of the C-Cl and C-N bonds.

Table 1: Predicted Ground State Geometrical Parameters for 7-Chloro-8-nitroisoquinoline (Illustrative Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C7-Cl | 1.745 | C6-C7-C8 | 119.5 |

| C8-N | 1.480 | C7-C8-N | 121.0 |

| N-O1 | 1.225 | C8-N-O1 | 118.0 |

| N-O2 | 1.225 | O1-N-O2 | 124.0 |

| C7-C8 | 1.410 | C7-C8-C(ring) | 119.0 |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for similar chloro-nitro aromatic compounds.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. nih.govrsc.org This method is instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra of compounds by calculating the energies of electronic transitions and their corresponding oscillator strengths. nih.govrsc.org

For 7-Chloro-8-nitroisoquinoline, the presence of the nitro group, a strong chromophore, attached to the isoquinoline ring system is expected to result in characteristic absorption bands in the UV-Vis region. TD-DFT calculations can identify the nature of these transitions, which are likely to be π → π* transitions involving the aromatic system and n → π* transitions associated with the non-bonding electrons of the nitro group's oxygen atoms and the nitrogen of the isoquinoline ring. nih.govrsc.org The solvent environment can also be modeled to predict solvatochromic shifts. nih.gov

Table 2: Predicted Electronic Absorption Properties of 7-Chloro-8-nitroisoquinoline in Gas Phase (Illustrative Data)

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 345 | 0.152 | HOMO → LUMO (π → π) |

| S0 → S2 | 298 | 0.089 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 265 | 0.230 | HOMO → LUMO+1 (π → π*) |

Note: The data in this table is illustrative and represents plausible outcomes from a TD-DFT analysis. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, conjugative interactions, and intramolecular bonding within a molecule. wisc.edunih.gov It provides a localized, Lewis-like picture of the electronic structure, which is useful for interpreting hyperconjugative effects and charge delocalization. nih.govnih.govresearchgate.net

In 7-Chloro-8-nitroisoquinoline, NBO analysis would reveal significant intramolecular charge transfer from the isoquinoline ring to the electron-withdrawing nitro group. The analysis of the second-order perturbation energies between donor (filled) and acceptor (unfilled) orbitals can quantify the stability imparted by these interactions. Key interactions would likely include delocalization from the lone pairs of the quinolinic nitrogen and the chlorine atom into the π* antibonding orbitals of the aromatic ring, and from the ring's π orbitals into the π* orbitals of the nitro group.

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in 7-Chloro-8-nitroisoquinoline (Illustrative Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N(quinoline) | π(C-C) | 5.8 |

| LP(2) Cl | π(C-C) | 3.2 |

| π(C=C) | π(N-O) | 15.5 |

| π(C=C) | π(C=N) | 8.1 |

Note: E(2) represents the stabilization energy. The data is hypothetical, illustrating expected NBO analysis results. wisc.edu

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. irjweb.com

For 7-Chloro-8-nitroisoquinoline, the presence of the strongly electron-withdrawing chloro and nitro groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted isoquinoline. The LUMO is anticipated to be significantly stabilized and localized primarily over the nitro group and the adjacent aromatic ring, making this region susceptible to nucleophilic attack. The HOMO-LUMO gap is predicted to be relatively small, suggesting that the molecule could be chemically reactive. irjweb.comwuxiapptec.com

Table 4: Predicted Frontier Molecular Orbital Energies of 7-Chloro-8-nitroisoquinoline (Illustrative Data)

| Parameter | Energy (eV) |

| E(HOMO) | -7.25 |

| E(LUMO) | -3.80 |

| Energy Gap (ΔE) | 3.45 |

Note: These values are illustrative, based on typical results for similar aromatic nitro compounds. nih.govresearchgate.net

Molecular Modeling and Simulation Approaches

Beyond the static picture provided by quantum chemical calculations, molecular modeling and simulation techniques offer insights into the dynamic behavior of molecules.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While 7-Chloro-8-nitroisoquinoline is a relatively rigid molecule with limited conformational freedom, MD simulations are valuable for studying its interactions with its environment, such as solvent molecules or other molecules in a condensed phase.

An MD simulation could be employed to understand the solvation shell structure of 7-Chloro-8-nitroisoquinoline in various solvents, revealing preferential orientations and intermolecular interactions like hydrogen bonding (if applicable) or π-stacking. In a simulated crystal environment, MD can be used to study packing forces and predict crystal morphology. These simulations provide a dynamic perspective that complements the electronic structure information from quantum calculations.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Frameworks)

The exploration of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) for 7-chloro-8-nitroisoquinoline is fundamental to understanding how its chemical structure influences its biological activity. Although specific studies on this exact molecule are limited, a theoretical framework can be established based on its constituent functional groups and the isoquinoline scaffold.

The isoquinoline core is a well-known pharmacophore present in numerous biologically active compounds. The introduction of a chloro group at the 7-position and a nitro group at the 8-position significantly modulates the electronic and steric properties of the parent isoquinoline molecule. The electron-withdrawing nature of both the chlorine atom and the nitro group is expected to decrease the electron density of the aromatic system, potentially influencing its ability to participate in π-π stacking interactions with biological targets.

QSAR models for isoquinoline derivatives often rely on a variety of molecular descriptors to correlate chemical structure with biological activity. These descriptors can be broadly categorized as follows:

| Descriptor Category | Examples | Potential Influence on 7-Chloro-8-nitroisoquinoline Activity |

| Electronic Descriptors | Dipole moment, HOMO/LUMO energies, Partial charges | The nitro and chloro groups significantly alter the electronic landscape, affecting electrostatic interactions and reactivity. |

| Steric Descriptors | Molecular weight, Molar refractivity, van der Waals volume | The size and shape of the substituents at positions 7 and 8 will dictate the steric fit within a binding pocket. |

| Hydrophobic Descriptors | LogP (octanol-water partition coefficient) | The hydrophobicity is influenced by the chloro and nitro groups, which affects membrane permeability and interaction with hydrophobic pockets of target proteins. |

| Topological Descriptors | Connectivity indices, Shape indices | These descriptors encode information about the branching and overall shape of the molecule, which is critical for receptor binding. |

A hypothetical QSAR study on a series of 7-substituted-8-nitroisoquinolines could reveal, for instance, that variations in the substituent at the 7-position (e.g., replacing chloro with fluoro, bromo, or a methyl group) lead to predictable changes in a specific biological activity. Such a study would involve synthesizing a library of analogues, measuring their biological activity, calculating a range of molecular descriptors, and then using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model.

In Silico Ligand-Based and Docking Studies for Investigating Binding Interactions and Predicted Mechanisms of Action

In the absence of experimental data, in silico ligand-based and molecular docking studies serve as powerful tools to hypothesize the binding interactions and potential mechanisms of action for 7-chloro-8-nitroisoquinoline.

Ligand-based approaches , such as pharmacophore modeling and 3D-QSAR, would involve comparing the 3D structure of 7-chloro-8-nitroisoquinoline with a set of known active molecules that target a specific protein. If a common pharmacophore model can be generated, it would highlight the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity and suggest how 7-chloro-8-nitroisoquinoline might fit this model.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. A typical workflow for a docking study of 7-chloro-8-nitroisoquinoline would involve:

Target Selection: Identifying a potential protein target based on the activity of structurally similar molecules. For isoquinoline derivatives, potential targets could include kinases, topoisomerases, or various receptors.

Preparation of Receptor and Ligand: Preparing the 3D structures of the target protein (often from the Protein Data Bank) and 7-chloro-8-nitroisoquinoline for the docking simulation.

Docking Simulation: Using a docking algorithm to explore the conformational space of the ligand within the binding site of the protein and scoring the different poses based on their predicted binding affinity.

Analysis of Binding Interactions: Visualizing the top-ranked docking poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between 7-chloro-8-nitroisoquinoline and the amino acid residues of the target protein.

For example, a docking study might predict that the nitro group at the 8-position of 7-chloro-8-nitroisoquinoline acts as a hydrogen bond acceptor with a specific donor residue in the active site of a kinase. The chloro group at the 7-position might be involved in hydrophobic interactions or halogen bonding. The isoquinoline nitrogen could also act as a hydrogen bond acceptor.

The results of these docking studies, often presented as a binding energy or docking score, can be used to rank a series of compounds and prioritize them for synthesis and experimental validation.

| Computational Method | Predicted Information for 7-Chloro-8-nitroisoquinoline |

| Pharmacophore Modeling | Identification of key chemical features for potential biological activity based on comparison with known active compounds. |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Correlation of the 3D electrostatic and steric fields of the molecule with its biological activity to guide structural modifications. |

| Molecular Docking | Prediction of binding mode and affinity to a specific protein target, elucidating potential intermolecular interactions. |

While these computational approaches are predictive in nature, they provide invaluable insights into the potential biological role of 7-chloro-8-nitroisoquinoline and lay the groundwork for future experimental investigations.

Mechanistic Biological Studies of 7 Chloro 8 Nitroisoquinoline and Its Derivatives in Vitro and Ex Vivo Research

Investigations of Molecular and Cellular Mechanisms of Action

Research into the molecular and cellular mechanisms of isoquinoline (B145761) and quinoline derivatives reveals a diverse range of biological interactions. These compounds can influence cellular behavior by targeting key enzymes, modulating signaling cascades, and interacting with essential macromolecules like DNA.

Enzyme Inhibition Studies (e.g., phosphodiesterases, topoisomerases, protein kinases, cholinesterases, efflux pumps)

Derivatives of the quinoline and isoquinoline frameworks have been identified as potent inhibitors of several critical enzyme families.

Topoisomerases: These enzymes are crucial for managing DNA topology during replication and transcription. Certain pyrazolo[4,3-f]quinoline derivatives have been shown to inhibit human topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). nih.gov For instance, specific compounds in this class demonstrated up to 88.3% inhibition of Topo IIα activity, comparable to the well-known inhibitor etoposide. nih.gov Similarly, 7-azaindenoisoquinolines have been developed as potent Topo I inhibitors, which stabilize the Topo I-DNA cleavage complex, leading to cytotoxic effects. researchgate.netmdpi.com

Protein Kinases: Protein kinases are fundamental regulators of cellular signaling. Various isoquinoline derivatives have been found to be potent and selective inhibitors of cyclic AMP-dependent protein kinase (PKA). nih.gov A series of 1,3-disubstituted and 1,3,4-trisubstituted isoquinolines exhibit IC50 values in the nanomolar range (30-50 nM) and act as competitive inhibitors with respect to ATP. nih.gov Additionally, quinoxaline and quinazoline derivatives have been investigated as inhibitors of several protein kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and epidermal growth factor receptor (EGFR). nih.govmultispaninc.com

Efflux Pumps: Bacterial efflux pumps contribute significantly to multidrug resistance by expelling antibiotics from the cell. Certain alkylaminoquinoline derivatives can inhibit these pumps. For example, 7-nitro-8-methyl-4-[2'-(piperidino)ethyl]aminoquinoline has been identified as an inhibitor of the AcrAB-TolC efflux pump in Gram-negative bacteria, restoring susceptibility to various antibiotics. mdpi.com Other studies have focused on 2-phenylquinoline derivatives as inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov

Phosphodiesterases (PDEs): These enzymes degrade cyclic nucleotides like cAMP and cGMP. A series of novel substituted 4-hydrazinoquinazoline derivatives and fused triazoloquinazolines have been evaluated as inhibitors of PDE7A, an enzyme expressed in immune cells. nih.gov Some of these compounds exhibited good potency, suggesting a potential mechanism for modulating inflammatory responses. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in cholinergic neurotransmission. While specific data on 7-chloro-8-nitroisoquinoline is limited, the broader class of heterocyclic compounds, including tacrine (a quinoline derivative), are known cholinesterase inhibitors. nih.gov Research on new heteroaromatic compounds has identified derivatives that show higher sensitivity for BChE over AChE. mdpi.com

Table 1: Enzyme Inhibition by Isoquinoline and Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Enzyme Target | Derivative Class | Specific Example(s) | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Topoisomerase I/IIα | Pyrazolo[4,3-f]quinolines | Compound 2E | 88.3% inhibition of Topo IIα | nih.gov |

| Topoisomerase I | 7-Azaindenoisoquinolines | Various analogues | Stabilization of Top1-DNA complex | researchgate.netmdpi.com |

| Protein Kinase A (PKA) | 1,3,4-Trisubstituted isoquinolines | Compounds A1-A5 | IC50 values of 30-50 nM | nih.gov |

| Efflux Pump (AcrAB-TolC) | Alkylaminoquinolines | 7-nitro-8-methyl-4-[2'-(piperidino)ethyl]aminoquinoline | Inhibition of pump, restoration of antibiotic susceptibility | mdpi.com |

| Phosphodiesterase 7A | Hydrazinoquinazolines | Compounds 4b, 4g | Good inhibitory potency | nih.gov |

| Butyrylcholinesterase | Heteroaromatic resveratrol analogs | Compound 5 | IC50 value of 22.9 µM | mdpi.com |

Modulation of Intracellular Signaling Pathways (e.g., cyclic AMP elevation, intracellular calcium regulation, NF-κB, MAPK/ERK)

Beyond direct enzyme inhibition, isoquinoline derivatives can interfere with complex intracellular signaling networks.

Cyclic AMP (cAMP) Pathway: The cAMP pathway is a critical signaling cascade initiated by G protein-coupled receptors (GPCRs). multispaninc.comwikipedia.org While some compounds might elevate cAMP by inhibiting phosphodiesterases, certain isoquinoline derivatives have been shown to act downstream by directly inhibiting cyclic AMP-dependent protein kinase (PKA), a key effector in this pathway. nih.gov This inhibition prevents the phosphorylation of target proteins, thereby modulating the cellular response to signals that utilize cAMP as a second messenger. nih.govyoutube.com

Intracellular Calcium Regulation: Isoquinoline and its derivatives can modulate intracellular calcium (Ca2+) levels, a crucial factor in numerous cellular processes. genome.jp Studies have shown that semi-synthetic tetrahydroisoquinoline derivatives possess Ca2+ antagonistic properties, blocking KCl-stimulated Ca2+ uptake in nerve endings. nih.gov Other research suggests that isoquinoline alkaloids may exert their effects through interactions with calcium-handling proteins like the SERCA pump and the IP3 receptor (IP3R), thereby influencing Ca2+ release from intracellular stores. mdpi.comnih.gov Some isoquinolinone derivatives have also been found to induce intracellular Ca2+ mobilization. researchgate.net

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. nih.gov A novel quinoline compound has been identified as an inhibitor of the canonical NF-κB pathway. Its mechanism involves preventing the degradation of the inhibitor of NF-κB protein alpha (IκBα), which in turn sequesters NF-κB dimers in the cytoplasm and blocks their translocation to the nucleus. nih.gov

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is vital for cell proliferation, differentiation, and survival. wikipedia.org Dysregulation of this pathway is linked to tumorigenesis. wikipedia.org While direct modulation by 7-chloro-8-nitroisoquinoline is not detailed, related compounds are often studied for their effects on such pathways. The MAPK/ERK cascade involves multiple kinases, and its inhibition can halt processes like tumor cell migration and extracellular matrix degradation. wikipedia.org

Interaction with Biological Macromolecules (e.g., DNA binding)

The ability of small molecules to interact directly with DNA is a well-established mechanism of action for many therapeutic agents. Derivatives of the quinoline and isoquinoline core structure have demonstrated the capacity to bind to DNA, which can interfere with DNA replication and transcription.

Studies on sulfonamide-substituted 8-hydroxyquinoline derivatives and their metal complexes have shown that they bind to DNA. mdpi.com Evidence from UV spectroscopic and gel electrophoresis measurements suggests that the binding occurs via intercalation, where the planar aromatic structure of the ligand inserts itself between the base pairs of the DNA double helix. mdpi.com Similarly, novel symmetrical bisbenzimidazoles, which share structural similarities in being planar aromatic systems, have been reported as DNA minor groove binders. mdpi.com Research on 7-chloro-(4-thioalkylquinoline) derivatives has also pointed towards interactions with DNA/RNA as part of their mechanism of action. researchgate.net The binding constants (Kb) for some pyrimidine derivatives, another class of heterocyclic compounds, have been calculated to be in the range of 10^5 to 10^6 M-1, which is consistent with an intercalative binding mode. nih.gov

In Vitro Studies of Specific Biological Activities and Their Mechanisms

The broad biological effects of isoquinoline derivatives are rooted in specific molecular mechanisms that have been elucidated through in vitro research, particularly in the fields of microbiology.

Antimicrobial Mechanistic Research (e.g., effects on bacterial membrane integrity, inhibition of DNA/protein synthesis)

Halogenated and nitro-substituted 8-hydroxyquinoline derivatives have shown significant antimicrobial activity against a range of bacteria. researchgate.netnih.govmdpi.com A primary mechanism is believed to be the chelation of essential metal ions. rsc.org 8-Hydroxyquinoline and its derivatives can disrupt bacterial metal homeostasis by binding to intracellular metal ions like Mn2+, Zn2+, and Cu2+. rsc.org

Furthermore, metal complexes of these compounds, such as Fe(8-hydroxyquinoline)3, may exhibit a dual mechanism of action. rsc.org This involves the transport of potentially toxic metal ions (like iron) into the bacterial cell, which can trigger Fenton reactions and produce damaging reactive oxygen species (ROS). rsc.org Simultaneously, the released ligand can chelate other essential intracellular bio-metals. This combined "push-and-pull" effect enhances antimicrobial potency. rsc.org While not explicitly demonstrated for all derivatives, inhibition of DNA synthesis has also been proposed as a potential mechanism for related compounds. nih.gov

Antifungal Mechanistic Investigations

Derivatives of 8-hydroxyquinoline, including those with chloro and nitro substitutions, have demonstrated notable antifungal properties. nih.govmdpi.com Mechanistic studies on compounds like clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) suggest that they can act on the fungal cell wall. Damage to this essential structure can lead to cell death. mdpi.com Other investigations into 8-hydroxyquinoline derivatives have shown that they can compromise the functional integrity of the fungal cytoplasmic membrane. This disruption leads to the leakage of essential intracellular components, ultimately resulting in fungal cell death. The antifungal activity of 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol has been found to be particularly potent against several fungal species. nih.gov

In Vitro Antiprotozoal Mechanistic Studies (e.g., antimalarial activity)

A comprehensive review of published scientific literature reveals a notable absence of specific in vitro mechanistic studies investigating the antiprotozoal or antimalarial activity of 7-Chloro-8-nitroisoquinoline. While the broader class of 7-chloroquinoline derivatives has been the subject of extensive research for antimalarial properties, specific data on the isoquinoline analog with a nitro group at the C-8 position is not available in the reviewed literature. Consequently, there are no detailed research findings or data tables to present regarding its mechanism of action against protozoal pathogens like Plasmodium falciparum.

Ex Vivo Studies of Physiological Responses (e.g., smooth muscle relaxation, platelet aggregation inhibition)

There is no available scientific literature detailing ex vivo studies on the physiological responses to 7-Chloro-8-nitroisoquinoline or its derivatives. Specific investigations into its effects on smooth muscle relaxation in tissues such as the trachea or aorta, or its potential to inhibit platelet aggregation, have not been reported in the accessible research. Therefore, it is not possible to provide detailed findings or data on its activity in these areas.

Structure-Activity Relationship (SAR) Insights Derived from Biological Research

Due to the lack of biological research on 7-Chloro-8-nitroisoquinoline and its derivatives, no structure-activity relationship (SAR) insights have been established. SAR studies are contingent upon the availability of biological activity data for a series of related compounds, which allows for the correlation of structural modifications with changes in biological efficacy. As no such data exists for the antiprotozoal or physiological activities mentioned above for this specific compound series, an analysis of how the 7-chloro and 8-nitro substitutions on the isoquinoline core influence its biological activity cannot be conducted.

Future Perspectives and Research Opportunities

Advancement of Novel Synthetic Methodologies for Halogenated and Nitrated Isoquinoline (B145761) Derivatives

The future of isoquinoline synthesis lies in the development of more efficient, sustainable, and precise methodologies. While traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions remain foundational, contemporary research is focused on overcoming their limitations, such as harsh conditions and the use of toxic reagents. mdpi.comrsc.org A key area of advancement is the use of transition-metal-catalyzed reactions, which offer milder conditions and greater functional group tolerance. rsc.org Strategies such as bimetallic relay catalysis and oxidative annulation are emerging as powerful tools for constructing complex isoquinoline frameworks. nih.govmdpi.com

A significant challenge is achieving regiospecificity, particularly in the introduction of nitro and halogen groups onto the isoquinoline core. Research into methods like nitration via Reissert compounds demonstrates a path toward more controlled and predictable substitution patterns. elsevierpure.com Furthermore, the principles of green chemistry are becoming increasingly integrated into synthetic design. rsc.orgresearchgate.net This includes the use of benign solvents, recyclable catalytic systems, atom-economical reactions, and energy-efficient processes like microwave-assisted synthesis to reduce the environmental impact of producing these valuable compounds. rsc.orgresearchgate.net

Table 1: Emerging Synthetic Strategies for Isoquinoline Derivatives

| Synthetic Strategy | Description | Advantages |

|---|---|---|

| Transition Metal-Mediated Catalysis | Utilizes catalysts (e.g., Palladium, Rhodium) to facilitate C-H functionalization and bond formation. nih.gov | High efficiency, mild reaction conditions, broad substrate scope. |

| Oxidative Annulation | Forms the heterocyclic ring through an oxidation-driven cyclization process. nih.govmdpi.com | Access to diverse isoquinolone derivatives. |

| Visible-Light-Promoted Reactions | Uses light as an energy source to drive chemical transformations, such as selenylation/cyclization. rsc.org | Environmentally friendly, energy-efficient, enables unique bond formations. |

| Green Chemistry Approaches | Employs benign solvents, recyclable catalysts, and energy-efficient methods (e.g., microwave-assisted synthesis). rsc.org | Reduced environmental impact, increased safety, and sustainability. |

| Regiospecific Nitration | Involves specialized reagents and intermediates, like Reissert compounds, to control the position of nitration. elsevierpure.com | Precise introduction of nitro groups at specific positions. |

Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Structure-Function Elucidation

A deeper understanding of how the specific arrangement of atoms in a molecule like 7-Chloro-8-nitroisoquinoline dictates its function is critical. The future in this area involves a synergistic integration of advanced spectroscopic methods and powerful computational modeling. uantwerpen.be Techniques such as one- and two-dimensional Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS) provide precise experimental data on molecular structure. researchgate.netnih.gov

Table 2: Integrated Techniques for Structure-Function Analysis

| Technique | Application in Isoquinoline Research | Insights Gained |

|---|---|---|

| NMR Spectroscopy (1D & 2D) | Determines the precise connectivity and spatial arrangement of atoms. researchgate.netmdpi.com | Definitive structural confirmation. |

| Mass Spectrometry (HRMS) | Provides highly accurate molecular weight and elemental composition. nih.gov | Unambiguous molecular formula determination. |

| FT-IR & Raman Spectroscopy | Identifies functional groups and vibrational modes within the molecule. uantwerpen.bemdpi.com | Confirmation of chemical bonds and structural features. |

| Density Functional Theory (DFT) | Computationally models molecular structure, energy, and electronic properties. uantwerpen.bemdpi.com | Prediction of reactivity, stability, and spectroscopic signatures. |

| Molecular Docking | Simulates the interaction of a molecule with a biological target, such as an enzyme active site. researchgate.netnih.gov | Prediction of binding modes and affinity. |

Deeper Exploration of Mechanistic Pathways for Biological Interventions of Isoquinoline Derivatives

While many isoquinoline derivatives are known to possess a wide range of biological activities, future research is focused on moving beyond simple activity screening to a detailed elucidation of their mechanisms of action. nih.govrsc.org Understanding the precise molecular pathways through which these compounds exert their effects is essential for their development as specific and effective tools for biological research. nih.gov

Investigations are increasingly aimed at identifying the direct protein targets of isoquinoline derivatives and mapping the subsequent downstream signaling cascades. nih.govoup.com For example, studies have shown that some isoquinoline alkaloids can modulate critical inflammatory pathways, such as by inhibiting the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.gov Other research focuses on their ability to inhibit key enzymes, such as cholinesterases in the context of neurodegenerative disease research. nih.gov By clarifying these mechanisms, researchers can understand why certain structural features lead to specific biological outcomes, paving the way for the design of compounds with highly targeted and predictable effects.

Strategic Design of Next-Generation Substituted Isoquinoline Derivatives for Targeted Academic Research Applications

The culmination of advancements in synthesis, analysis, and mechanistic understanding is the strategic design of novel isoquinoline derivatives for specific, targeted applications in academic research. researchoutreach.org Modern design strategies are increasingly moving away from random screening and toward rational, structure-based approaches. mdpi.com

One powerful emerging strategy is fragment-based design. researchoutreach.org This method involves identifying small, low-molecular-weight fragments that bind to a biological target of interest. These "hit" fragments are then optimized and linked together or "merged" to create a larger, highly potent and selective molecule. researchoutreach.org This "merging by design" approach has proven effective for developing kinase inhibitors and can be applied even without detailed X-ray crystal structures of the target protein. researchoutreach.org By combining these design principles with a deep understanding of structure-activity relationships and mechanistic pathways, scientists can create next-generation molecular probes and research tools based on the 7-Chloro-8-nitroisoquinoline scaffold and related structures. These custom-designed molecules will be invaluable for exploring complex biological systems with greater precision.

Table 3: Modern Strategies for Isoquinoline Derivative Design

| Design Strategy | Core Principle | Application |

|---|---|---|

| Fragment-Based Drug Discovery (FBDD) | Screening small molecular fragments for binding to a target, followed by linking or growing to create a potent lead. researchoutreach.org | Rapidly identifies novel and efficient binders for biological targets. |

| Structure-Activity Relationship (SAR) | Systematically modifying a molecule's structure to map how chemical changes affect its biological activity. nih.govnuph.edu.ua | Optimizes potency and selectivity of lead compounds. |

| Rational Drug Design | Using computational modeling and 3D structural information of a target to design molecules with high predicted affinity. mdpi.com | Creates highly targeted molecules with reduced off-target effects. |

| Bioisosteric Replacement | Substituting one part of a molecule with a chemical group that has similar physical or chemical properties. nih.gov | Modifies properties like solubility or metabolic stability while retaining activity. |

Q & A

Q. How do steric and electronic effects influence the compound’s interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.